p-nitro-Pifithrin-alpha parent

Description

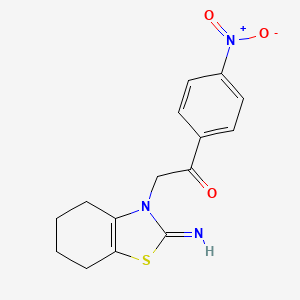

2-(2-imino-4,5,6,7-tetrahydrobenzo[d]thiazol-3(2H)-yl)-1-(4-nitrophenyl)ethanone is a complex organic compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name |

2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c16-15-17(12-3-1-2-4-14(12)22-15)9-13(19)10-5-7-11(8-6-10)18(20)21/h5-8,16H,1-4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTZNTVGYWOCJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N(C(=N)S2)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201010185 | |

| Record name | p-nitro-Pifithrin-alpha parent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201010185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760937-54-0 | |

| Record name | p-nitro-Pifithrin-alpha parent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201010185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-imino-4,5,6,7-tetrahydrobenzo[d]thiazol-3(2H)-yl)-1-(4-nitrophenyl)ethanone typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzothiazole with 4-nitroacetophenone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-imino-4,5,6,7-tetrahydrobenzo[d]thiazol-3(2H)-yl)-1-(4-nitrophenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-imino-4,5,6,7-tetrahydrobenzo[d]thiazol-3(2H)-yl)-1-(4-nitrophenyl)ethanone involves its interaction with specific molecular targets. For example, it may inhibit bacterial DNA gyrase by binding to the enzyme’s active site, thereby preventing DNA replication and transcription. The compound’s nitro group can also undergo bioreduction to form reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

2-aminobenzothiazole: A simpler analog with similar biological activities.

4-nitrobenzothiazole: Another related compound with distinct chemical properties.

Uniqueness

2-(2-imino-4,5,6,7-tetrahydrobenzo[d]thiazol-3(2H)-yl)-1-(4-nitrophenyl)ethanone is unique due to its combination of a benzothiazole core with a nitrophenyl group, which imparts specific chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling p-nitro-Pifithrin-alpha parent in laboratory settings?

- Methodological Answer :

- Use nitrile or neoprene gloves and inspect them for integrity before use. Follow proper glove removal techniques to avoid skin contact .

- Wear full-body chemical-resistant protective clothing with flame-retardant and anti-static properties. Respiratory protection (e.g., NIOSH-certified N100 or EN 143-compliant P3 respirators) is required if aerosolization occurs .

- Store compounds in airtight containers under inert gas (e.g., argon) to prevent degradation. Document disposal methods in compliance with local regulations and NIH guidelines .

Q. How can researchers ensure experimental reproducibility when studying this compound's effects on p53 pathways?

- Methodological Answer :

- Adopt the NIH’s preclinical checklist for reporting experimental conditions (e.g., cell line authentication, solvent controls, and batch-to-batch variability assessments) .

- Use a PICO framework to structure hypotheses:

- P opulation (e.g., specific cancer cell lines),

- I ntervention (dose ranges of p-nitro-Pifithrin-alpha),

- C omparison (wild-type vs. p53-deficient cells),

- O utcome (apoptosis markers via flow cytometry) .

- Include raw data and detailed protocols in supplementary materials to enable replication .

Q. What are the critical parameters for assessing the stability of this compound in vitro?

- Methodological Answer :

- Conduct accelerated stability studies under varying pH (4–9), temperatures (4°C, 25°C, 37°C), and light exposure. Use HPLC-UV to quantify degradation products over time.

- Validate assays with internal standards (e.g deuterated analogs) to control for matrix effects .

- Reference the Beilstein Journal’s guidelines for documenting compound characterization (e.g., NMR, mass spectrometry) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported IC50 values for this compound across studies?

- Methodological Answer :

- Step 1 : Compare assay conditions (e.g., cell permeability, serum concentration, incubation time). For example, serum proteins may sequester the compound, altering bioavailability .

- Step 2 : Perform cross-laboratory validation using standardized reagents (e.g., ATCC cell lines) and blinded data analysis to minimize bias .

- Step 3 : Apply meta-analytical tools to aggregate data, accounting for heterogeneity via random-effects models. Report 95% confidence intervals to quantify uncertainty .

Q. What methodologies are recommended for evaluating metabolic stability of this compound in vivo?

- Methodological Answer :

- Use LC-MS/MS to track parent compound and metabolites in plasma/tissue homogenates. Include pharmacokinetic parameters (t1/2, AUC, Cmax) .

- Conduct species-specific studies (e.g., murine vs. primate models) to assess interspecies metabolic differences.

- Incorporate microsomal stability assays (human/rodent liver microsomes) to identify cytochrome P450-mediated degradation pathways .

Q. How can off-target effects of this compound be systematically identified and mitigated?

- Methodological Answer :

- Step 1 : Perform kinome-wide profiling (e.g., kinase inhibition assays at 1 µM) to identify non-p53 targets .

- Step 2 : Use CRISPR-Cas9 screens to validate phenotypic effects in isogenic cell lines (e.g., p53-knockout vs. wild-type) .

- Step 3 : Apply computational docking simulations to predict binding affinities for unintended targets (e.g., ATP-binding pockets) and refine compound structure-activity relationships (SAR) .

Data Analysis and Reporting

Q. What statistical approaches are optimal for analyzing dose-response data of this compound?

- Methodological Answer :

- Fit data to a four-parameter logistic curve (Hill equation) using nonlinear regression. Report EC50 values with bootstrap-derived confidence intervals .

- Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons. Pre-specify effect size thresholds (e.g., Cohen’s d > 0.8) to avoid overinterpreting marginal significance .

Q. How can researchers address publication bias in preclinical studies of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.